AVN-211: A Deep Dive into its Mechanism of Action as a 5-HT6 Receptor Antagonist
AVN-211: A Deep Dive into its Mechanism of Action as a 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVN-211 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its mechanism of action centers on the modulation of key intracellular signaling pathways and neurotransmitter systems implicated in cognitive function and psychiatric disorders. By blocking the constitutive activity of the 5-HT6 receptor, AVN-211 influences the cyclic adenosine monophosphate (cAMP) and Fyn-extracellular signal-regulated kinase (ERK) signaling cascades. This antagonism is hypothesized to disinhibit downstream cholinergic and glutamatergic neurotransmission, leading to pro-cognitive and anxiolytic effects. Preclinical studies have demonstrated the efficacy of AVN-211 in various animal models of cognitive impairment and anxiety. Furthermore, the compound has undergone Phase II clinical trials for the treatment of schizophrenia, with exploratory investigations into its potential for Alzheimer's disease. This technical guide provides a comprehensive overview of the core mechanism of action of AVN-211, detailing the underlying signaling pathways, experimental methodologies, and key preclinical and clinical findings.
Core Mechanism of Action: 5-HT6 Receptor Antagonism
AVN-211 exerts its pharmacological effects primarily through competitive antagonism of the 5-HT6 receptor. This receptor is constitutively active, meaning it exhibits a basal level of signaling even in the absence of its endogenous ligand, serotonin.
Signaling Pathways
The 5-HT6 receptor is coupled to the Gs alpha subunit of G proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking this receptor, AVN-211 reduces cAMP production.
Furthermore, the 5-HT6 receptor has been shown to interact with the Fyn tyrosine kinase, a member of the Src family of kinases. This interaction can activate the extracellular signal-regulated kinase (ERK) signaling pathway. Antagonism of the 5-HT6 receptor by AVN-211 is believed to modulate this Fyn-ERK pathway.
The downstream consequences of 5-HT6 receptor blockade are thought to involve the disinhibition of cholinergic and glutamatergic neurons. 5-HT6 receptors are expressed on GABAergic interneurons, which act as inhibitory brakes on cholinergic and glutamatergic neurons. By antagonizing these receptors, AVN-211 may reduce the inhibitory tone of GABAergic interneurons, thereby increasing the release of acetylcholine and glutamate in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.
Quantitative Data
| Parameter | Value | Receptor/Enzyme | Species |
| Binding Affinity (Ki) | 1.09 nM | 5-HT6 Receptor | Human |
| IC50 | 2.34 nM | 5-HT6 Receptor | Human |
| Selectivity | >5000-fold | Over 65 other receptors, enzymes, and ion channels | Various |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of AVN-211 for the human 5-HT6 receptor.
Methodology:
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Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human 5-HT6 receptor.
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Radioligand: [³H]-LSD (lysergic acid diethylamide) at a concentration close to its Kd for the 5-HT6 receptor.
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Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
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Procedure:
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A constant concentration of [³H]-LSD and cell membranes were incubated with increasing concentrations of AVN-211 in a 96-well plate.
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Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).
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The mixture was incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
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The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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The filters were washed with ice-cold assay buffer.
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The radioactivity retained on the filters was quantified using liquid scintillation counting.
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Data Analysis: The IC50 value (the concentration of AVN-211 that inhibits 50% of the specific binding of [³H]-LSD) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Morris Water Maze Test
Objective: To assess the effect of AVN-211 on spatial learning and memory in a rodent model of cognitive impairment.
Methodology:
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Animals: Male Wistar rats.
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Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden escape platform was submerged 1-2 cm below the water surface in one quadrant.
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Procedure:
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Cognitive impairment was induced in the animals (e.g., by administration of scopolamine).
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Animals were treated with AVN-211 or vehicle control prior to testing.
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Acquisition Phase: Animals were subjected to multiple trials per day for several consecutive days to learn the location of the hidden platform using distal spatial cues in the room. The time taken to find the platform (escape latency) was recorded.
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Probe Trial: 24 hours after the last acquisition trial, the platform was removed, and the animal was allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of memory retention.
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Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial were compared between the AVN-211 treated group and the control group using appropriate statistical tests (e.g., ANOVA).
Elevated Plus-Maze Test
Objective: To evaluate the anxiolytic-like effects of AVN-211 in rodents.
Methodology:
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Animals: Male BALB/c mice.
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Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
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Procedure:
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Animals were administered AVN-211 or a vehicle control prior to the test.
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Each mouse was placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).
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The number of entries into and the time spent in the open and closed arms were recorded using a video-tracking system.
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Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries in the AVN-211 treated group compared to the control group was considered indicative of an anxiolytic-like effect.
Clinical Trials
AVN-211 has been investigated in Phase II clinical trials as an adjunctive therapy for patients with schizophrenia.
Phase IIa Study in Schizophrenia
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Design: A randomized, double-blind, placebo-controlled, add-on trial.
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Participants: 47 patients with schizophrenia stabilized on antipsychotic medication.
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Treatment: Patients received either AVN-211 or a placebo in addition to their ongoing antipsychotic treatment for 4 weeks.
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Primary Outcome Measures: Changes in the Positive and Negative Syndrome Scale (PANSS) scores.
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Key Findings: The study showed a trend towards improvement in the PANSS positive subscale score in the AVN-211 group compared to the placebo group. The AVN-211 group also showed significant improvements in attention as measured by the Continuous Attention Task (CAT) test.
Avineuro Pharmaceuticals announced the initiation of Phase IIb clinical studies for AVN-211 in schizophrenia in 2013.[1] The company has also expressed intentions to conduct clinical trials for AVN-211 in Alzheimer's disease.[1]
Conclusion
AVN-211's mechanism of action as a highly selective 5-HT6 receptor antagonist provides a strong rationale for its therapeutic potential in treating cognitive deficits and psychiatric symptoms. By modulating downstream signaling pathways and enhancing cholinergic and glutamatergic neurotransmission, AVN-211 has demonstrated pro-cognitive and anxiolytic effects in preclinical models. Promising results from early-phase clinical trials in schizophrenia have supported its further development. Future research and larger-scale clinical trials will be crucial to fully elucidate the therapeutic efficacy and safety profile of AVN-211 in various neurological and psychiatric disorders.
